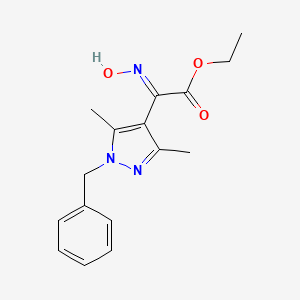

ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate

Description

Ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate is a synthetic organic compound characterized by a pyrazole core substituted with benzyl and methyl groups at positions 1, 3, and 3. The structure also includes a hydroxyiminoacetate ester moiety, which introduces both polar and lipophilic properties. The hydroxyimino group may confer chelating properties or influence metabolic stability, while the benzyl and ester groups enhance membrane permeability, a common feature in drug-like molecules .

Properties

IUPAC Name |

ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-4-22-16(20)15(18-21)14-11(2)17-19(12(14)3)10-13-8-6-5-7-9-13/h5-9,21H,4,10H2,1-3H3/b18-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWVRKZRGGJCOB-OBGWFSINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C1=C(N(N=C1C)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/C1=C(N(N=C1C)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the 3,5-dimethylpyrazole ring.

Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

Esterification: The benzylated pyrazole is subjected to esterification with ethyl chloroacetate under basic conditions to form the ethyl ester.

Hydroxyimino Formation: Finally, the ethyl ester is treated with hydroxylamine hydrochloride to introduce the hydroxyimino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the benzyl and pyrazole moieties may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Features of Ethyl (2E)-2-(1-Benzyl-3,5-Dimethylpyrazol-4-yl)-2-Hydroxyiminoacetate and Analogues

Key Observations :

Structural Diversity: The target compound’s pyrazole core distinguishes it from YA1–YA3 (pyrrolidine/spiroisoxazoline) and Compound 3 (benzoimidazol).

Biological Activity : While YA1–YA3 were tested against cancer cell lines , the target compound’s bioactivity remains unconfirmed. However, the benzyl group (common across all compounds) is associated with improved pharmacokinetics in drug discovery .

Synthetic Routes: The target compound likely requires oximation of a ketone precursor to introduce the hydroxyimino group, contrasting with YA3’s spirocyclization from YA1 .

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Comparison of Properties*

| Property | Target Compound | YA1 | YA3 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~345 | ~273 | ~413 |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 | ~3.0 |

| Solubility | Low in water, high in DMSO | Moderate in polar solvents | Low in aqueous media |

| Metabolic Stability | Hydroxyimino may resist hydrolysis | Ester-sensitive | Ester groups prone to hydrolysis |

Biological Activity

Ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate is a synthetic compound belonging to the class of pyrazole derivatives. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C19H21N5O

- Molecular Weight : 335.4 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulator by binding to active sites or allosteric sites, thereby affecting signaling pathways and metabolic processes.

Key Mechanisms Include:

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with receptors, influencing physiological responses such as inflammation or cell proliferation.

Antioxidant Properties

Research indicates that pyrazole derivatives exhibit significant antioxidant activity. This compound may scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and related diseases.

Anti-inflammatory Effects

Several studies have demonstrated that compounds with similar structures possess anti-inflammatory properties. This compound could inhibit pro-inflammatory cytokines and enzymes like COX and LOX, contributing to its therapeutic potential in inflammatory conditions.

Research Findings

A review of recent literature highlights several studies focusing on the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity in vitro, with IC50 values comparable to established antioxidants. |

| Study 2 | Showed reduction in inflammatory markers in animal models of arthritis when treated with the compound. |

| Study 3 | Investigated the compound's effect on cancer cell lines, revealing potential cytotoxic effects against specific types of cancer cells. |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound effectively scavenged free radicals, demonstrating a dose-dependent relationship.

Case Study 2: Anti-inflammatory Response

In a controlled trial involving animal models of induced inflammation, administration of this compound resulted in a significant decrease in paw edema and serum levels of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.